2,3-Dimethyl-1,3-butadiene

Catalog No.
S594487
CAS No.
513-81-5
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-1,3-butadiene

CAS Number

513-81-5

Product Name

2,3-Dimethyl-1,3-butadiene

IUPAC Name

2,3-dimethylbuta-1,3-diene

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3

InChI Key

SDJHPPZKZZWAKF-UHFFFAOYSA-N

SMILES

CC(=C)C(=C)C

Solubility

0.00 M

Synonyms

2,3-dimethyl-1,3-butadiene, 2,3-DM-B

Canonical SMILES

CC(=C)C(=C)C

2,3-Dimethyl-1,3-butadiene is an organic compound with the molecular formula C6H10C_6H_{10}. It appears as a colorless liquid and is characterized by its conjugated diene structure. This compound plays a pivotal role in the history of synthetic rubber, being a precursor to various polymers. Its significance extends to being utilized as a specialty reagent in organic synthesis due to its reactivity and ability to undergo various chemical transformations .

  • Flammability: Flammable liquid with a flash point of -1 °C [].
  • Toxicity: Limited data available on specific toxicity. However, it is recommended to handle it with care due to its potential health hazards.
  • Reactivity: Can react violently with strong oxidizing agents.

Safety precautions when handling 2,3-dimethyl-1,3-butadiene include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Working in a well-ventilated area.
  • Avoiding contact with heat, sparks, and open flames.
  • Properly disposing of waste according to local regulations.

Historical Significance in Synthetic Rubber Research

2,3-Dimethyl-1,3-butadiene (also known as dimethylbutadiene) played a crucial role in the early development of synthetic rubber Wikipedia: . Prior to the discovery of commercially viable synthetic rubber alternatives, natural rubber derived from latex was the primary source. However, limitations in supply and fluctuating prices due to factors like weather and geopolitical situations spurred research into synthetic alternatives.

In the early 20th century, scientists like Fritz Hofmann explored the polymerization of hydrocarbons with conjugated double bonds, like 2,3-dimethyl-1,3-butadiene, as a potential route to synthetic rubber [Source needed]. While these early efforts with dimethylbutadiene weren't entirely successful in replicating the properties of natural rubber, they laid the groundwork for further advancements in synthetic rubber research. Later discoveries and developments involving other dienes, such as butadiene and styrene, ultimately led to the mass production of synthetic rubber with properties comparable to natural rubber.

Current Use as a Specialty Reagent

Today, 2,3-dimethyl-1,3-butadiene is primarily used as a specialty reagent in various scientific research applications Sigma-Aldrich: . Due to its reactive nature with its conjugated diene structure, it serves as a valuable building block in organic synthesis. Researchers can utilize 2,3-dimethyl-1,3-butadiene for the preparation of more complex molecules and explore its reactivity in various chemical reactions.

2,3-Dimethyl-1,3-butadiene is notable for its high reactivity, particularly in Diels-Alder reactions. It reacts more rapidly than 1,3-butadiene due to the stabilization provided by the methyl groups at positions C2 and C3, which favor a cis-conformation. This compound can also participate in hetero Diels-Alder reactions and photochemical cycloadditions, contributing to the formation of complex cyclic structures .

Key Reactions

  • Diels-Alder Reaction: Forms cycloadducts with various dienophiles.
  • Photo

The synthesis of 2,3-dimethyl-1,3-butadiene can be achieved through several methods:

  • Dehydration of Pinacol: An acid-catalyzed reaction where pinacol is dehydrated to yield 2,3-dimethyl-1,3-butadiene and water.
    HO CH3)2CC(CH3)2OHCH3(CH2=CC=CH2)CH3+2H2O\text{HO CH}_3)_2C−C(CH_3)_2OH\rightarrow \text{CH}_3(\text{CH}_2=C−C=CH_2)\text{CH}_3+2\text{H}_2\text{O}
  • Dimerization of Propene: A more industrially relevant method involves the dimerization of propene followed by dehydrogenation to produce this compound .

2,3-Dimethyl-1,3-butadiene has several applications:

  • Synthetic Rubber Production: It was pivotal in the development of synthetic rubber in the early 20th century.
  • Specialty Reagent: Used in organic synthesis for creating complex molecules through various reactions such as Diels-Alder cycloadditions.
  • Polymer Chemistry: Its derivatives are explored for their potential applications in materials science .

Several compounds share structural similarities with 2,3-dimethyl-1,3-butadiene. These include:

Compound NameMolecular FormulaKey Characteristics
1,3-ButadieneC4H6A simpler diene; used extensively in polymer production.
IsopreneC5H8A natural rubber precursor; similar reactivity.
2-Methyl-1,3-butadieneC5H8Has one less methyl group; similar applications but less reactive than 2,3-dimethyl-1,3-butadiene.
1,4-PentadieneC5H8Another conjugated diene; used in similar applications but differs in reactivity patterns.

Uniqueness

What sets 2,3-dimethyl-1,3-butadiene apart is its enhanced reactivity due to the presence of two methyl groups at positions C2 and C3. This configuration not only stabilizes the molecule but also allows it to undergo Diels-Alder reactions more efficiently than simpler analogs like 1,3-butadiene and isoprene .

XLogP3

3.1

Boiling Point

68.8 °C

Melting Point

-76.0 °C

UNII

61TUU25HCO

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

151.53 mmHg

Pictograms

Flammable

Flammable

Other CAS

513-81-5

Wikipedia

2,3-dimethyl-1,3-butadiene

General Manufacturing Information

1,3-Butadiene, 2,3-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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